molecular formula C9H9Cl2FO3S B13632552 3-(3-Chloro-4-fluorophenoxy)propane-1-sulfonyl chloride

3-(3-Chloro-4-fluorophenoxy)propane-1-sulfonyl chloride

Katalognummer: B13632552
Molekulargewicht: 287.13 g/mol
InChI-Schlüssel: WEQAAIXXNROHIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Chloro-4-fluorophenoxy)propane-1-sulfonyl chloride is an organic compound that features a sulfonyl chloride functional group attached to a propane chain, which is further connected to a phenoxy group substituted with chlorine and fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-fluorophenoxy)propane-1-sulfonyl chloride typically involves the reaction of 3-(3-Chloro-4-fluorophenoxy)propanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfonyl chloride group. The general reaction scheme is as follows:

3-(3-Chloro-4-fluorophenoxy)propanol+Chlorosulfonic acid3-(3-Chloro-4-fluorophenoxy)propane-1-sulfonyl chloride+HCl+H2O\text{3-(3-Chloro-4-fluorophenoxy)propanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} + \text{H}_2\text{O} 3-(3-Chloro-4-fluorophenoxy)propanol+Chlorosulfonic acid→3-(3-Chloro-4-fluorophenoxy)propane-1-sulfonyl chloride+HCl+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Chloro-4-fluorophenoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Electrophilic Aromatic Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, where the chlorine and fluorine substituents influence the reactivity and regioselectivity of the aromatic ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the generated hydrochloric acid.

    Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are used under controlled conditions to achieve substitution on the aromatic ring.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Substituted Aromatics: Formed by electrophilic aromatic substitution reactions.

Wissenschaftliche Forschungsanwendungen

3-(3-Chloro-4-fluorophenoxy)propane-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds.

    Material Science: Utilized in the preparation of functionalized materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(3-Chloro-4-fluorophenoxy)propane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound acts as an electrophile, reacting with nucleophiles to form sulfonamide or sulfonate derivatives. The presence of the chlorine and fluorine substituents on the phenoxy group can influence the electronic properties and reactivity of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Chloropropanesulfonyl chloride: Similar structure but lacks the phenoxy group and fluorine substitution.

    3-Chloro-4-fluorobenzenesulfonyl chloride: Similar aromatic substitution pattern but lacks the propane chain.

Uniqueness

3-(3-Chloro-4-fluorophenoxy)propane-1-sulfonyl chloride is unique due to the combination of the sulfonyl chloride functional group with a substituted phenoxy group and a propane chain. This structural arrangement imparts specific reactivity and properties that are distinct from other related compounds.

Eigenschaften

Molekularformel

C9H9Cl2FO3S

Molekulargewicht

287.13 g/mol

IUPAC-Name

3-(3-chloro-4-fluorophenoxy)propane-1-sulfonyl chloride

InChI

InChI=1S/C9H9Cl2FO3S/c10-8-6-7(2-3-9(8)12)15-4-1-5-16(11,13)14/h2-3,6H,1,4-5H2

InChI-Schlüssel

WEQAAIXXNROHIR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1OCCCS(=O)(=O)Cl)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.